molecular formula C11H16N2O2 B14862048 N-butyl-N-methyl-2-nitroaniline

N-butyl-N-methyl-2-nitroaniline

Cat. No.: B14862048
M. Wt: 208.26 g/mol
InChI Key: GYVBDGSPDZOABW-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-2-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) in the ortho position of the benzene ring, with a methyl (-CH₃) and butyl (-C₄H₉) group attached to the nitrogen atom. Nitroanilines are widely studied for their electronic and steric effects, which influence applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-N-methyl-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-7-5-6-8-11(10)13(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

GYVBDGSPDZOABW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. For instance, the nitration of N-butyl-N-methylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Nitrogen Nitro Position Key References
N-Butyl-N-methyl-2-nitroaniline* C₁₁H₁₆N₂O₂ 208.26† Butyl, Methyl Ortho -
N-Methyl-2-nitroaniline C₇H₈N₂O₂ 152.15 Methyl Ortho
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Benzyl Meta
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 Two Methyl groups Ortho
N-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 Methyl Para

*Inferred structure; †Calculated based on formula.

Key Observations :

  • Alkyl Chain Effects : The butyl group in the target compound increases steric bulk and lipophilicity compared to N-methyl-2-nitroaniline and N,N-dimethyl-2-nitroaniline . This may reduce solubility in polar solvents but enhance stability in organic matrices.
  • Nitro Position : Ortho-substituted nitro groups (as in N-methyl-2-nitroaniline) often exhibit intramolecular hydrogen bonding, affecting reactivity and electronic properties. Para-substituted analogs (e.g., N-methyl-4-nitroaniline ) lack this interaction, leading to distinct resonance and dipole characteristics.
  • Aromatic vs.

Physicochemical Properties

  • Melting Point : N-Methyl-2-nitroaniline has a melting point (MP) of ~90°C (inferred from for a related compound), while para isomers (e.g., N-methyl-4-nitroaniline) typically exhibit higher MPs due to symmetry . The butyl group in the target compound may lower the MP due to reduced crystallinity.
  • Solubility: Longer alkyl chains (e.g., butyl) enhance solubility in nonpolar solvents compared to methyl or benzyl derivatives. N-Benzyl-3-nitroaniline may show moderate solubility in aromatic solvents due to its benzyl group.
  • Electronic Effects : The ortho-nitro group in the target compound likely induces strong electron-withdrawing effects, similar to N-methyl-2-nitroaniline , which can activate the ring for electrophilic substitution at specific positions.

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